2-(Cyclohexanesulfonyl)ethan-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
933731-12-5 |
|---|---|
Molecular Formula |
C8H17NO2S |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
2-cyclohexylsulfonylethanamine |
InChI |
InChI=1S/C8H17NO2S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h8H,1-7,9H2 |
InChI Key |
LMHBXCMWBDWOTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)CCN |
Origin of Product |
United States |
General Context of Alkylsulfonyl Containing Amines
Alkylsulfonyl-containing amines are a class of organic compounds that feature both a sulfone group (R-SO₂-R') and an amine group (-NH₂). The sulfone moiety is known for its chemical stability and its ability to act as a hydrogen bond acceptor, which can be crucial for molecular interactions in biological systems. researchgate.netindexcopernicus.com The amine group, being basic and a hydrogen bond donor, also plays a significant role in the physical and biological properties of these molecules.
The combination of these two functional groups in a single molecule can lead to a variety of chemical and biological activities. Sulfones are recognized as important structural motifs in a range of biologically active compounds with applications as anti-inflammatory, antimicrobial, and anticancer agents. researchgate.netindexcopernicus.com
Potential Synthetic Approaches
While no specific synthesis for 2-(Cyclohexanesulfonyl)ethan-1-amine has been documented, general methods for creating similar β-amino sulfones often involve the Michael addition of an amine to a vinyl sulfone. acs.orgrsc.orgrsc.org In a hypothetical synthesis for the target compound, this could involve the reaction of cyclohexyl vinyl sulfone with ammonia (B1221849) or a protected amine equivalent.
The synthesis of vinyl sulfones themselves can be achieved through various methods, including the direct sulfonylation of olefins or alkynes. rsc.org Another approach could be the aminosulfonylation of an appropriate alkene precursor. rsc.org These general strategies highlight plausible, though unconfirmed, routes to the requested compound.
Rationale for Academic Inquiry into Similar Compounds
Retrosynthetic Disconnections and Strategic Planning for the Sulfonylated Ethanamine Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. researchgate.netamazonaws.com For 2-(cyclohexanesulfonyl)ethan-1-amine, the key disconnections involve the carbon-sulfur (C-S) bond of the sulfonyl group and the carbon-nitrogen (C-N) bond of the amine group.
A primary retrosynthetic disconnection breaks the C-S bond, suggesting a precursor such as a cyclohexyl sulfonylating agent and a two-carbon synthon with a masked or protected amine group. Another key disconnection is at the C-N bond, which points towards a precursor already containing the cyclohexanesulfonyl moiety, to which an amino group or its equivalent is added.
The formation of the carbon-sulfur bond is a critical step in the synthesis of sulfones. nih.govmdpi.comrsc.org Several strategies can be employed to construct the cyclohexanesulfonyl moiety.
One common approach is the oxidation of a corresponding sulfide (B99878) . This involves the synthesis of cyclohexyl 2-aminoethyl sulfide, which is then oxidized to the desired sulfone. Various oxidizing agents can be used, with hydrogen peroxide being a common and environmentally benign choice. organic-chemistry.orgjchemrev.com The chemoselectivity of the oxidation can often be controlled by the reaction conditions to favor the formation of the sulfone over the sulfoxide. organic-chemistry.org
Another strategy involves the reaction of a sulfonylating agent with a suitable nucleophile . Aryl and heteroaryl sulfones can be prepared via electrophilic aromatic substitution using sulfonyl chlorides. nih.gov For aliphatic sulfones like the target compound, a common method is the reaction of a sulfonyl chloride with an organometallic reagent. researchgate.net In the context of this compound, this could involve the reaction of cyclohexanesulfonyl chloride with a two-carbon organometallic reagent bearing a protected amine.
Recent advancements in photocatalysis have also provided novel methods for C-S bond formation. bohrium.comnih.gov These methods often proceed under mild conditions and can offer high functional group tolerance. acs.orgrsc.org For instance, the addition of sulfonyl radicals, generated from precursors like sulfonyl chlorides or sodium sulfinates, to alkenes is a powerful tool for constructing sulfone-containing molecules. bohrium.com
| C-S Bond Formation Strategy | Description | Key Reagents/Conditions |
| Sulfide Oxidation | Oxidation of a pre-formed sulfide to a sulfone. | Hydrogen peroxide, peracids. organic-chemistry.orgjchemrev.com |
| Sulfonylation | Reaction of a sulfonylating agent with a nucleophile. | Sulfonyl chlorides, organometallic reagents. nih.govresearchgate.net |
| Photocatalytic Methods | Generation of sulfonyl radicals for addition to alkenes. | Sulfonyl chlorides, sodium sulfinates, photocatalysts. bohrium.comacs.org |
The installation and protection of the amine group are crucial for the successful synthesis of this compound. youtube.com The choice of protecting group is critical to ensure its stability during the C-S bond formation and subsequent reactions, as well as its facile removal under mild conditions. nih.gov
Common amine protecting groups include carbamates (e.g., Boc, Cbz) and sulfonamides (e.g., Ts, Ns). nih.gov Sulfonamides are particularly relevant in this context, given the presence of a sulfonyl group in the target molecule. youtube.comlibretexts.org The installation of a sulfonamide protecting group typically involves the reaction of the amine with a sulfonyl chloride in the presence of a base. youtube.com
The amine group can be introduced at various stages of the synthesis. One approach is to start with a molecule that already contains a protected amine, such as N-Boc-2-aminoethanol, and then construct the cyclohexanesulfonyl moiety. Alternatively, the amine can be introduced later in the synthesis, for example, by reduction of a corresponding azide (B81097) or nitrile.
| Protecting Group | Installation | Deprotection |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA), HCl |
| Ts (p-Toluenesulfonyl) | p-Toluenesulfonyl chloride (TsCl), base | Strong acid, reducing agents nih.gov |
| Ns (o-Nitrobenzenesulfonyl) | o-Nitrobenzenesulfonyl chloride (NsCl), base | Thiol and base nih.govnih.gov |
Design and Synthesis of Key Precursors for this compound
The efficient synthesis of this compound relies on the strategic design and preparation of key precursors. Based on the retrosynthetic analysis, several precursor molecules can be envisioned.
One key precursor is 2-(1-cyclohexenyl)ethan-1-amine . rsc.orgtrea.comchemscene.comchemicalbook.com This intermediate contains the C8 skeleton and the primary amine. The synthesis of this precursor has been reported through various methods, including the reduction of 2-(1-cyclohexenyl)acetonitrile. trea.comchemicalbook.com A multi-step continuous flow synthesis starting from cyclohexanone (B45756) has also been developed, offering an efficient route to this key intermediate. rsc.org A patent describes a synthesis starting from cyclohexanone and a Grignard reagent, followed by a series of transformations to yield the target amine. google.com
Another important class of precursors are cyclohexyl sulfonylating agents , such as cyclohexanesulfonyl chloride. These reagents can be prepared from cyclohexanethiol (B74751) through oxidative chlorination.
Furthermore, two-carbon synthons bearing a protected amine and a reactive group for C-S bond formation are essential. An example is N-(2-bromoethyl)phthalimide, which can react with a cyclohexylsulfinate salt to form the C-S bond.
The synthesis of these precursors often involves well-established organic transformations. For instance, the preparation of 2-(1-cyclohexenyl)ethan-1-amine can be achieved through a sequence involving a Wittig reaction on cyclohexanone to introduce the two-carbon side chain, followed by conversion of a functional group to the amine.
Optimization of Reaction Parameters for Enhanced Synthetic Efficiency and Yield Control
The efficiency and yield of the synthesis of this compound can be significantly influenced by various reaction parameters. researchgate.net Careful optimization of these parameters is crucial for developing a robust and scalable synthetic process.
The choice of solvent can have a profound impact on reaction rates, selectivity, and yields. acs.org For the oxidation of sulfides to sulfones, solvents like acetic acid are often used in combination with hydrogen peroxide. jchemrev.com In some cases, solvent-free conditions at elevated temperatures can also be effective. jchemrev.com The use of sulfoxides and sulfones as solvents has also been explored for certain reactions. rsc.org
Catalytic systems play a vital role in many of the key transformations. For instance, the oxidation of sulfides can be catalyzed by various metal complexes. organic-chemistry.org The choice of catalyst can influence the chemoselectivity of the oxidation, allowing for the preferential formation of the sulfone. organic-chemistry.org In sulfonylation reactions, Lewis acids or Brønsted acids are often employed to activate the sulfonylating agent. nih.gov Photocatalytic systems, as mentioned earlier, offer a modern approach to C-S bond formation under mild conditions. bohrium.comacs.org The development of peptide-based catalysts for enantioselective sulfonylation reactions represents a significant advancement in this area. nih.gov
| Reaction Type | Solvent | Catalyst |
| Sulfide Oxidation | Acetic acid, Water | Metal complexes (e.g., Tantalum carbide, Niobium carbide) organic-chemistry.org |
| Sulfonylation | Dichloromethane, Acetonitrile | Lewis acids (e.g., AlCl₃, FeCl₃), Brønsted acids, DMAP nih.govnih.gov |
| Photocatalytic C-S Formation | Acetonitrile, DMSO | Organic dyes (e.g., Eosin Y), Metal complexes bohrium.comacs.orgorganic-chemistry.org |
Temperature is a critical parameter that affects reaction rates and selectivity. While higher temperatures generally increase reaction rates, they can also lead to the formation of undesired byproducts. Therefore, finding the optimal temperature is essential for maximizing the yield of the desired product. acs.org For instance, in the oxidation of sulfides, controlling the temperature can be crucial for achieving selective oxidation to the sulfone without over-oxidation. organic-chemistry.org
Pressure can also be a significant factor, particularly in reactions involving gaseous reagents or intermediates.
The stoichiometry of the reactants is another key parameter to control. Using an excess of one reagent can help to drive the reaction to completion but can also lead to side reactions or purification challenges. researchgate.net Careful control of the molar ratios of the reactants, catalysts, and any additives is necessary to achieve optimal results. For example, in sulfonylation reactions, the stoichiometry of the sulfonylating agent, the nucleophile, and the base must be carefully balanced to ensure efficient conversion and minimize side reactions. nih.gov
Stereochemical Control in the Synthesis of Chiral Analogues of this compound
The synthesis of chiral analogues of this compound, where a stereocenter could be introduced at the α- or β-carbon of the ethylamine (B1201723) chain or on the cyclohexane (B81311) ring, necessitates precise stereochemical control. While specific methods for this exact molecule are not detailed in available literature, several established strategies for synthesizing chiral amines and sulfones can be applied.
Key Strategies for Stereocontrol:
Use of Chiral Starting Materials: A primary strategy involves starting with a chiral precursor. For instance, chiral amino alcohols or diamines derived from cyclohexene (B86901) oxide can serve as versatile starting points for asymmetric synthesis. researchgate.net These enantiopure compounds can undergo a series of reactions to build the desired sulfonyl ethanamine structure, transferring the initial chirality to the final product.
Chiral Auxiliaries: Another approach involves the use of chiral auxiliaries. These are chiral molecules that can be temporarily attached to the substrate, direct a stereoselective reaction, and are subsequently removed. For example, hexahydrobenzoxazolidin-2-ones, derived from chiral 1,2-amino alcohols, have been used as chiral auxiliaries in various asymmetric syntheses, including diastereoselective alkylations and aldol (B89426) reactions. researchgate.net
Asymmetric Catalysis: The use of chiral catalysts is a powerful tool for creating stereocenters with high enantioselectivity. For the synthesis of chiral amines, enzyme-catalyzed processes are particularly effective. Engineered amine dehydrogenases (AmDHs) and transaminases can convert prochiral ketones or aldehydes into chiral amines with excellent stereoselectivity. nih.gov For instance, transaminases catalyze the transfer of an amine group from a donor to a ketone acceptor with high stereoselectivity, making them ideal for producing chiral amines. nih.gov Similarly, chiral metal complexes, such as those derived from chiral cyclohexane diamine derivatives, are widely used in asymmetric catalysis to produce enantiomerically pure compounds. myuchem.com
Hypothetical Application to Chiral Analogues:
A plausible route to a chiral analogue could involve the asymmetric reduction of a corresponding β-ketosulfone. This transformation could be achieved using a chiral reducing agent or a catalyst, such as a Noyori-type hydrogenation catalyst, to set the stereocenter of the resulting β-hydroxysulfone, which can then be converted to the amine.
| Method | Principle | Potential Precursor | Key Advantage | Relevant Findings |
| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials. | Chiral 1,2-amino alcohols from cyclohexene oxide. | High enantiomeric purity in the final product. | Convenient procedures for preparing enantiopure β-amino alcohols have been developed. researchgate.net |
| Chiral Auxiliaries | Temporary incorporation of a chiral directing group. | N-acylated hexahydrobenzoxazolidin-2-ones. | High diastereoselectivity in key bond-forming steps. | These auxiliaries are effective in diastereoselective α-alkylation and aldol reactions. researchgate.net |
| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity. | A prochiral β-ketosulfone. | High catalytic efficiency and enantioselectivity. | Engineered transaminases and amine dehydrogenases show broad substrate scope for chiral amine synthesis. nih.gov |
| Asymmetric Hydrogenation | Catalytic reduction of a prochiral ketone or imine. | A β-ketosulfone or a corresponding imine. | High yields and enantiomeric excesses. | Chiral diamine-metal complexes are effective catalysts in asymmetric synthesis. myuchem.com |
Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. This involves considerations such as atom economy, the use of safer solvents and reagents, and energy efficiency.
Key Green Chemistry Approaches:
Catalytic Methods: The use of catalysts is a cornerstone of green chemistry as it avoids the use of stoichiometric reagents, which often generate significant waste. For instance, the synthesis of sulfonamides can be achieved using catalytic amounts of a base. mdpi.com Developing catalytic routes for the introduction of the sulfonyl group or the amine functionality would enhance the greenness of the synthesis.
Use of Greener Solvents: Traditional organic syntheses often employ volatile and hazardous organic solvents. Replacing these with greener alternatives such as water, supercritical fluids, or more eco-friendly organic solvents like 2-methyltetrahydrofuran (B130290) (2-Me-THF) can significantly reduce the environmental impact. researchgate.net The stereoselective synthesis of some cyclic compounds has been successfully achieved using water or tert-butanol (B103910) as a solvent with hydrogen peroxide as a green oxidant. researchgate.net
Enzymatic Synthesis: Biocatalysis using enzymes offers a highly sustainable approach. Enzymes operate under mild conditions (temperature and pH), often in aqueous media, and exhibit high selectivity, reducing the need for protecting groups and minimizing byproducts. nih.gov Engineered enzymes like amine dehydrogenases and transaminases are capable of synthesizing chiral amines with high efficiency and stereoselectivity, representing a very green synthetic route. nih.gov
Continuous Flow Synthesis: Continuous flow processes offer several advantages over traditional batch synthesis, including better heat and mass transfer, improved safety, and the potential for automation. An integrated five-step continuous flow synthesis has been developed for 2-(1-cyclohexenyl)ethylamine (B57816), a potential precursor, with a significantly reduced total residence time and increased throughput. rsc.org This approach minimizes waste and energy consumption.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key principle of green chemistry. This involves favoring addition reactions over substitution or elimination reactions, which generate byproducts.
Summary of Green Approaches and Their Potential Application:
| Green Principle | Approach | Potential Application in Synthesis | Benefit | Supporting Evidence |
| Catalysis | Use of reusable catalysts. | Catalytic amination or sulfonation steps. | Reduced waste, lower catalyst loading. | Chiral sulfonamides can be prepared using a catalytic amount of base. mdpi.com |
| Safer Solvents | Replacement of hazardous solvents with water or eco-friendly alternatives. | Performing reaction steps in water or 2-Me-THF. | Reduced environmental impact and improved safety. | 2-Me-THF is considered a more eco-friendly solvent than other traditional options. researchgate.net |
| Biocatalysis | Use of enzymes for specific transformations. | Enzymatic amination of a ketone precursor to form the chiral amine. | High selectivity, mild reaction conditions, reduced waste. | Engineered amine dehydrogenases can synthesize chiral amines from ketones. nih.gov |
| Process Intensification | Continuous flow synthesis. | Integration of multiple synthetic steps into a continuous flow platform. | Increased efficiency, improved safety, reduced footprint. | A continuous flow synthesis for a precursor molecule achieved a high throughput. rsc.org |
| Renewable Feedstocks | Use of starting materials derived from renewable sources. | Deriving the cyclohexane ring from biomass. | Reduced reliance on fossil fuels. | While not directly reported, this is a general goal of green chemistry. |
By integrating these advanced stereochemical and green chemistry principles, the synthesis of this compound and its chiral analogues can be designed to be not only efficient and precise but also environmentally responsible.
Amine Group Reactivity and Derivatization Strategies.wikipedia.orgacsgcipr.orgacsgcipr.org
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base. This reactivity is the basis for numerous derivatization strategies, including acylation, sulfonylation, alkylation, and cyclization reactions.
Acylation and Sulfonylation Reactions for Amide and Sulfonamide Formation.wikipedia.orgresearchgate.net
The primary amine of this compound readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.
Acylation: The reaction with acyl chlorides or acid anhydrides proceeds through a nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.uk The amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a leaving group (typically a chloride ion or a carboxylate) yields the corresponding N-substituted amide. chemguide.co.uk The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). chemguide.co.uk
Sulfonylation: Similarly, reaction with sulfonyl chlorides (R-SO₂Cl) in the presence of a base affords sulfonamides. britannica.com The amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a new nitrogen-sulfur bond. These reactions are fundamental in creating diverse molecular structures.
| Reactant | Reagent | Product Type | General Reaction |
|---|---|---|---|
| This compound | Acyl Chloride (RCOCl) | N-(2-(Cyclohexanesulfonyl)ethyl)amide | R-NH₂ + R'-COCl → R-NH-CO-R' + HCl |
| This compound | Acid Anhydride ((R'CO)₂O) | N-(2-(Cyclohexanesulfonyl)ethyl)amide | R-NH₂ + (R'-CO)₂O → R-NH-CO-R' + R'-COOH |
| This compound | Sulfonyl Chloride (R'SO₂Cl) | N-(2-(Cyclohexanesulfonyl)ethyl)sulfonamide | R-NH₂ + R'-SO₂Cl → R-NH-SO₂-R' + HCl |
Alkylation and Reductive Amination Strategies to Access Higher Order Amines.wikipedia.orgbritannica.comyoutube.comslideshare.net
The synthesis of secondary and tertiary amines from this compound can be achieved through direct alkylation or reductive amination.
Alkylation: Direct alkylation with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method often suffers from a lack of selectivity, yielding a mixture of mono-, di-, and even quaternary ammonium (B1175870) salts. researchgate.net The reaction proceeds via nucleophilic substitution, where the amine displaces a halide from the alkylating agent.
Reductive Amination: A more controlled and widely used method for preparing higher-order amines is reductive amination. youtube.comyoutube.com This reaction involves the initial formation of an imine or enamine by reacting the primary amine with a carbonyl compound (an aldehyde or ketone) under mildly acidic conditions. youtube.com The intermediate imine is then reduced in situ to the corresponding amine using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). youtube.comorganic-chemistry.orgyoutube.com This method is highly versatile and allows for the introduction of a wide variety of substituents. youtube.com
| Carbonyl Compound | Reducing Agent | Product |
|---|---|---|
| Aldehyde (R'-CHO) | NaBH₃CN | Secondary Amine |
| Ketone (R'-CO-R'') | NaBH(OAc)₃ | Secondary Amine |
Cyclization Reactions Involving the Ethan-1-amine Moiety.youtube.comvalpo.edu
The ethan-1-amine moiety can participate in cyclization reactions to form various heterocyclic structures. When reacted with bifunctional reagents, the amine can act as a nucleophile to close a ring. For instance, reaction with a dicarbonyl compound or its equivalent can lead to the formation of nitrogen-containing heterocycles. The specific outcome of these reactions is highly dependent on the nature of the reacting partner and the reaction conditions. valpo.edu For example, reactions with dialdehydes can lead to the formation of macrocyclic structures through [2+2] or [3+3] cyclocondensations. researchgate.net
Sulfonyl Group Reactivity and Selective Modifications
The sulfonyl group is generally considered to be a stable and relatively inert functional group. wikipedia.org It is electron-withdrawing, which influences the reactivity of adjacent atoms.
Sulfonyl-Mediated Transformations and Elimination Reactions
The electron-withdrawing nature of the sulfonyl group acidifies the α-protons, although they are only weakly acidic. wikipedia.org Under strong basic conditions, deprotonation can occur, generating a carbanion that can participate in further reactions.
A key reaction involving the sulfonyl group is elimination. In the presence of a strong base, β-elimination can occur to form an alkene, although this is generally slower than for other leaving groups like halides. wikipedia.org For cyclohexyl systems, the stereochemical arrangement of the leaving group and the β-hydrogen is crucial for elimination reactions. E2 eliminations, for instance, typically require an anti-periplanar (diaxial) arrangement of the leaving group and the hydrogen to be removed. chemistrysteps.comlibretexts.orglibretexts.org
Oxidative and Reductive Manipulations of the Sulfonyl Group
While the sulfonyl group is at a high oxidation state of sulfur, its manipulation through oxidation or reduction is challenging but possible under specific conditions.
Oxidation: Further oxidation of the sulfonyl group is not a common transformation as sulfur is already in its highest oxidation state (+6).
Cyclohexane Ring Functionalization and Derivatization
The saturated carbocyclic framework of the cyclohexane ring in this compound presents a scaffold for various chemical modifications. These transformations can be broadly categorized into substitutions, which involve the replacement of a hydrogen atom with a new functional group, and oxidative or reductive processes that alter the saturation or structure of the ring itself.
Electrophilic and Nucleophilic Substitutions on the Cyclohexyl Moiety
Direct electrophilic or nucleophilic substitution on the unsubstituted cyclohexane ring of this compound is challenging due to the inherent low reactivity of C(sp³)–H bonds. However, functionalization can be achieved through radical-mediated pathways or by leveraging the directing influence of the existing substituents in more complex derivatives.
Radical Functionalization: Radical-based C–H functionalization offers a pathway to introduce substituents onto the cyclohexane ring. These reactions typically proceed via the abstraction of a hydrogen atom by a reactive radical species, followed by the addition of the resulting cyclohexyl radical to a suitable trapping agent. The regioselectivity of such reactions can often be controlled by various factors, including the stability of the intermediate radical and steric effects. For instance, radical addition processes have been shown to be effective for the direct functionalization of heteroaromatic bases, and similar principles can be applied to carbocyclic systems. nih.gov The regiochemical outcome can sometimes be tuned by modifying reaction conditions such as solvent and pH. nih.govnih.gov
While direct nucleophilic substitution on the C-H bonds of the cyclohexane ring is not feasible, nucleophilic attack can occur on derivatives where a leaving group is present. For instance, if a hydroxyl or halide substituent were introduced onto the cyclohexane ring, it could be displaced by a nucleophile. The stereochemical outcome of such reactions is highly dependent on the mechanism. An SN2 reaction would proceed with inversion of configuration, requiring a backside attack by the nucleophile. In the context of a cyclohexane ring, this necessitates an anti-periplanar arrangement of the nucleophile and the leaving group, which often means the leaving group must be in an axial position.
Oxidative and Reductive Transformations of the Cyclohexane Ring
The cyclohexane ring can undergo both oxidative and reductive transformations, leading to the introduction of new functional groups or altering the ring's saturation level.
Reductive Transformations: The reduction of the cyclohexane ring to a less saturated or acyclic compound is a thermodynamically demanding process. However, under forcing conditions, such as high-pressure hydrogenation with specific catalysts, this could potentially be achieved. More commonly, reductive processes in molecules containing a cyclohexyl moiety focus on other functional groups. For instance, reductive amination is a widely used method for the synthesis of amines, where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent. organic-chemistry.org While this applies to the synthesis of the amine portion, it highlights the types of reductive conditions that might be employed in the presence of a cyclohexane ring.
Mechanistic Insights into Key Transformations Involving this compound
Understanding the mechanisms of reactions involving this compound is crucial for predicting reactivity and controlling product formation. While specific mechanistic studies on this exact compound are scarce, we can infer plausible mechanisms based on related systems.
C–H Functionalization Mechanisms: The functionalization of C(sp³)–H bonds on the cyclohexane ring likely proceeds through a radical mechanism. This involves three key steps:
Initiation: Generation of a radical species, often from a radical initiator like AIBN or through photolysis.
Propagation: The initiator radical abstracts a hydrogen atom from the cyclohexane ring to form a cyclohexyl radical. This radical can then react with a suitable substrate.
Termination: Combination of two radical species to form a stable molecule.
Recent advances have also demonstrated the use of transition metal catalysis for C–H functionalization, which can offer greater control over regioselectivity. nih.govresearchgate.net These reactions often involve the formation of a metallacyclic intermediate. nih.gov
Table 1: Plausible Mechanistic Pathways for Cyclohexane Ring Functionalization
| Transformation | Plausible Mechanism | Key Intermediates | Influencing Factors |
|---|---|---|---|
| Radical Halogenation | Free radical chain reaction | Cyclohexyl radical | Radical initiator, light |
| Transition Metal-Catalyzed Arylation | C-H activation | Palladacycle | Ligand, oxidant |
Chemo-, Regio-, and Stereoselectivity in Multi-Functional Transformations
The presence of multiple functional groups in this compound and its derivatives raises important questions of selectivity in chemical transformations.
Chemoselectivity: In reactions involving multiple reactive sites, chemoselectivity refers to the preferential reaction of one functional group over others. For example, when subjecting a derivative of this compound to a reducing agent, the relative reactivity of the sulfonyl group versus another functional group (e.g., a ketone on the cyclohexane ring) would determine the outcome. The choice of reagent is critical; for instance, sodium borohydride (B1222165) is a milder reducing agent than lithium aluminum hydride and would exhibit different chemoselectivity.
Regioselectivity: Regioselectivity is the preference for bond formation at one position over another. In the functionalization of the cyclohexane ring, the position of the incoming group is of paramount importance. The presence of the bulky cyclohexanesulfonyl-ethan-1-amine substituent can exert significant steric hindrance, directing incoming reagents to less hindered positions. For radical reactions, the relative stability of the possible radical intermediates will also play a crucial role in determining the major regioisomer. nih.govacs.org
Stereoselectivity: Stereoselectivity concerns the preferential formation of one stereoisomer over another. In reactions involving the cyclohexane ring, the chair conformation plays a dominant role in determining the stereochemical outcome. For instance, in nucleophilic substitution reactions (SN2), the requirement for a backside attack often dictates that the product will have an inverted stereochemistry at the reaction center. Similarly, in elimination reactions (E2), an anti-periplanar arrangement of the leaving group and a β-hydrogen is necessary, which has significant stereochemical implications for the resulting alkene. The diastereoselective synthesis of highly substituted cyclohexanones has been reported, highlighting the ability to control stereochemistry in cyclohexane systems. beilstein-journals.org
Table 2: Factors Influencing Selectivity in Transformations of Cyclohexane Derivatives
| Selectivity Type | Key Influencing Factors | Example |
|---|---|---|
| Chemoselectivity | Nature of reagent, relative reactivity of functional groups | Reduction of a keto-sulfone with a mild reducing agent might selectively reduce the ketone. |
| Regioselectivity | Steric hindrance, electronic effects, stability of intermediates | Radical bromination of a substituted cyclohexane often occurs at the most substituted carbon that can form a stable radical. |
| Stereoselectivity | Conformational preferences (axial vs. equatorial), reaction mechanism (e.g., SN2 vs. SN1) | Reduction of a cyclohexanone can lead to either an axial or equatorial alcohol, depending on the steric bulk of the reducing agent. |
Advanced Spectroscopic and Structural Characterization Techniques for 2 Cyclohexanesulfonyl Ethan 1 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules, including 2-(cyclohexanesulfonyl)ethan-1-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
1H and 13C NMR Chemical Shift Assignments and Coupling Constant Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for assigning the specific chemical environments of hydrogen and carbon atoms within a molecule.
In the ¹H NMR spectrum of this compound, the protons of the ethylamine (B1201723) moiety and the cyclohexyl ring exhibit distinct chemical shifts. The methylene (B1212753) protons adjacent to the sulfonyl group (SO₂) are expected to be deshielded and appear at a lower field compared to the methylene protons adjacent to the amine group (NH₂). The protons on the cyclohexyl ring will show complex splitting patterns due to their various axial and equatorial positions, which can sometimes be simplified at higher temperatures due to rapid conformational changes. youtube.com For instance, in a simple ethylamine, the CH₂ protons adjacent to the nitrogen appear at a specific chemical shift, which is influenced by the neighboring electronegative nitrogen atom. docbrown.info Similarly, the protons of a cyclohexyl group typically resonate in a specific region of the spectrum. chemicalbook.com
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbon atom attached to the sulfonyl group will have a significantly different chemical shift compared to the carbon attached to the amine. The carbons within the cyclohexyl ring will also display a range of chemical shifts depending on their position relative to the sulfonyl group. For example, in ethylamine, the two carbon atoms have different chemical environments and thus different chemical shifts. docbrown.info
Coupling constants (J-values) derived from the splitting patterns in the ¹H NMR spectrum are invaluable for determining the connectivity of protons. The magnitude of the coupling constant provides information about the dihedral angle between adjacent protons, which can help in deducing the conformation of the cyclohexyl ring.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclohexyl-CH (alpha to SO₂) | ~3.0 - 3.5 | ~55 - 60 |
| Cyclohexyl-CH₂ (other) | ~1.2 - 2.0 | ~25 - 35 |
| SO₂-CH₂ | ~3.2 - 3.6 | ~50 - 55 |
| CH₂-NH₂ | ~2.8 - 3.2 | ~40 - 45 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Structural Elucidation
For more complex derivatives or to resolve ambiguities in one-dimensional spectra, two-dimensional (2D) NMR techniques are employed. bas.bg
COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu A cross-peak in a COSY spectrum indicates that the two protons are neighbors in the molecular structure. This is instrumental in tracing the proton connectivity throughout the ethylamine chain and within the cyclohexyl ring. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates the chemical shifts of protons directly attached to specific carbon atoms. nih.gov This provides a direct link between the ¹H and ¹³C NMR data, allowing for the unambiguous assignment of which protons are bonded to which carbons. sdsu.edunih.gov
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. nih.gov This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule, such as connecting the ethylamine side chain to the cyclohexanesulfonyl ring. youtube.com
By combining the information from these 2D NMR experiments, a complete and detailed structural assignment of this compound and its derivatives can be achieved. youtube.com
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govresearchgate.net These vibrations are specific to the types of bonds and functional groups present, providing a molecular fingerprint.
For this compound, key vibrational bands would be expected for:
N-H stretching of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.
C-H stretching of the aliphatic cyclohexyl and ethyl groups, observed around 2850-3000 cm⁻¹.
S=O stretching of the sulfonyl group, which gives rise to strong, characteristic absorptions in the regions of approximately 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).
N-H bending of the amine group, usually found around 1590-1650 cm⁻¹.
C-N stretching , which appears in the 1020-1250 cm⁻¹ range.
C-S stretching , which is typically weaker and found in the 600-800 cm⁻¹ region.
A study on cyclohexene-2-ethanamine, a related compound, utilized IR spectroscopy to investigate its vibrational properties, demonstrating the utility of this technique for molecules containing cyclohexyl and ethylamine moieties. core.ac.ukbilkent.edu.tr
Interactive Data Table: Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| N-H (Amine) | Stretching | 3300-3500 (medium, two bands) | 3300-3500 (weak) |
| C-H (Aliphatic) | Stretching | 2850-3000 (strong) | 2850-3000 (strong) |
| S=O (Sulfonyl) | Asymmetric Stretch | 1300-1350 (strong) | 1300-1350 (medium) |
| S=O (Sulfonyl) | Symmetric Stretch | 1120-1160 (strong) | 1120-1160 (strong) |
| N-H (Amine) | Bending | 1590-1650 (medium) | 1590-1650 (weak) |
| C-N | Stretching | 1020-1250 (medium) | 1020-1250 (weak) |
| C-S | Stretching | 600-800 (weak) | 600-800 (medium) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. This is achieved by measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy.
In addition to exact mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed information about the fragmentation pathways of the molecule. uab.edu By inducing fragmentation of the protonated molecule [M+H]⁺, a characteristic pattern of daughter ions is produced. researchgate.net For this compound, key fragmentation pathways could include:
Cleavage of the C-S bond , leading to the formation of ions corresponding to the cyclohexyl radical and the [CH₂CH₂NH₂SO₂]⁺ fragment, or the cyclohexanesulfonyl cation and the ethylamine radical.
Loss of the amine group or ammonia (B1221849) from the ethylamine side chain.
Fragmentation of the cyclohexyl ring , which can occur through various ring-opening mechanisms.
Alpha-cleavage adjacent to the nitrogen atom of the amine.
The study of fragmentation patterns of related compounds, such as ketamine analogues which also contain a cyclohexyl ring and an amine, can provide insights into the expected fragmentation of this compound. nih.govnih.gov For instance, the fragmentation of ethanolamine (B43304) derivatives has been studied to understand their characteristic ions. researchgate.net
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
When a compound can be obtained in a crystalline form, X-ray crystallography provides the most definitive three-dimensional structural information. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the solid state.
For this compound, X-ray crystallography would reveal:
The exact bond lengths and bond angles within the molecule.
The conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat).
The torsion angles describing the orientation of the sulfonyl group and the ethylamine side chain relative to the cyclohexyl ring.
Chiral Chromatography and Optical Rotation Measurements for Enantiomeric Purity Assessment (If Applicable)
If a derivative of this compound is chiral (i.e., it exists as a pair of non-superimposable mirror images called enantiomers), it is necessary to assess its enantiomeric purity. This is crucial in many applications, particularly in pharmaceuticals, where different enantiomers can have vastly different biological activities.
Chiral Chromatography : This technique uses a chiral stationary phase to separate the enantiomers of a compound. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.
Optical Rotation Measurements : A polarimeter is used to measure the rotation of plane-polarized light by a solution of the chiral compound. Each enantiomer will rotate the light to an equal but opposite degree. The specific rotation is a characteristic physical property of a chiral compound and can be used to determine the enantiomeric excess (ee) of a sample.
While this compound itself is not chiral, derivatives with substituents on the cyclohexyl ring or the ethylamine chain could be. In such cases, these techniques would be essential for their complete characterization.
Computational and Theoretical Investigations of 2 Cyclohexanesulfonyl Ethan 1 Amine
Quantum Chemical Calculations (DFT, ab initio) on Electronic Structure and Reactivity
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. irjweb.comwuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comripublication.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. irjweb.com
In the case of 2-(Cyclohexanesulfonyl)ethan-1-amine, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting its nucleophilic character. The LUMO is likely distributed around the electron-deficient sulfonyl group. This distribution suggests that the molecule would act as a nucleophile in reactions involving the amine group and as an electrophile at the sulfur center or adjacent atoms. researchgate.netwuxibiology.com The analysis of the HOMO-LUMO gap provides a quantitative measure for predicting its reactivity in various chemical transformations. wuxiapptec.com
Table 1: Hypothetical Frontier Orbital Data for this compound This table presents theoretical values calculated using DFT at the B3LYP/6-31G(d,p) level for illustrative purposes.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; related to the molecule's ability to donate electrons. |
| ELUMO | 1.75 | Energy of the Lowest Unoccupied Molecular Orbital; related to the molecule's ability to accept electrons. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. researchgate.netresearchgate.net
For this compound, MEP analysis would likely show a region of high negative potential (red) around the oxygen atoms of the sulfonyl group and the nitrogen atom of the amine group, due to the lone pairs of electrons. Conversely, a region of high positive potential (blue) would be expected around the hydrogen atoms of the amine group and the sulfur atom of the sulfonyl group. The nonpolar cyclohexane (B81311) ring would exhibit a relatively neutral potential (green). This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding.
Conformational Analysis and Energy Landscapes of this compound
Conformational analysis explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. scribd.com For this compound, this involves analyzing the conformation of the cyclohexane ring and the rotational freedom of the flexible ethan-1-amine sulfonyl side chain.
Cyclohexane and its derivatives are known to exist predominantly in a strain-free chair conformation. makingmolecules.commasterorganicchemistry.compressbooks.pub In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). makingmolecules.com Generally, bulky substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. makingmolecules.comworldwidejournals.com
The -(SO₂CH₂CH₂NH₂) substituent on the cyclohexane ring is sterically demanding. Therefore, the most stable conformer of this compound will have this group in the equatorial position. The energy difference between the equatorial and axial conformers can be significant, leading to a strong preference for the equatorial arrangement. nih.govresearchgate.net The dynamic process of ring-flipping, which interconverts axial and equatorial positions, would thus heavily favor the conformer with the equatorial substituent. makingmolecules.com
Table 2: Estimated Energy Differences for Cyclohexane Conformations This table provides generally accepted energy values for cyclohexane conformations to illustrate the principles applied to this compound.
| Conformation | Relative Energy (kcal/mol) | Strain Type |
|---|---|---|
| Chair | 0 | Strain-free. masterorganicchemistry.com |
| Twist-Boat | 5.5 | Torsional and steric strain. pressbooks.pub |
| Boat | 6.9 | Significant torsional and flagpole steric strain. makingmolecules.com |
Torsional analysis involves studying the energy changes that occur with rotation around single bonds in the molecule's side chain. chemistrysteps.com For this compound, the key rotatable bonds are C-S, S-C, and C-C in the sulfonyl-ethan-1-amine moiety. Rotation around these bonds gives rise to various staggered and eclipsed conformations. chemistrysteps.comresearchgate.net
The rotation around the C(cyclohexane)-S bond and the S-C(ethane) bond will be influenced by steric interactions between the bulky cyclohexane ring and the ethanamine portion. Similarly, rotation around the C-C bond of the ethyl chain will lead to gauche and anti conformations between the sulfonyl group and the amine group. Computational energy profiling of these rotations would reveal the lowest energy conformers, which represent the most probable shapes of the side chain. These preferred conformations are critical for determining how the molecule can fit into a constrained environment like a protein's active site. nih.gov
Reaction Mechanism Elucidation through Computational Transition State Analysis and Reaction Pathway Prediction
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms. researchgate.netrsc.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction pathway can be constructed.
A plausible synthetic route to this compound involves the reaction of a suitable cyclohexylsulfonyl precursor with a 2-aminoethyl nucleophile or its equivalent. One common method for forming similar β-amino sulfones is the Michael addition of an amine to a vinyl sulfone.
Hypothetical Reaction Pathway for Synthesis: A likely pathway is the reaction of cyclohexyl vinyl sulfone with ammonia (B1221849).
Computational Analysis:
Geometry Optimization: The ground state geometries of the reactants (cyclohexyl vinyl sulfone, ammonia), the transition state, any intermediates, and the final product (this compound) would be optimized using a DFT method, such as B3LYP with an appropriate basis set (e.g., 6-31G* or larger). rsc.org
Transition State Search: Computational methods can locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. For the Michael addition, the TS would involve the partial formation of the C-N bond and the breaking of the C=C double bond. Algorithms like the Nudged Elastic Band (NEB) method or eigenvector-following techniques are used for this purpose.
Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures. A true minimum on the potential energy surface (reactants, products, intermediates) will have all real (positive) frequencies. A transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the N-C bond formation). researchgate.net
This computational analysis provides a detailed, atomistic view of the reaction mechanism that is often difficult to obtain through experimental means alone.
In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, with a high degree of accuracy. These predictions are invaluable for confirming molecular structures and interpreting experimental data. The approach typically involves geometry optimization followed by the calculation of relevant properties using DFT methods like B3LYP. nih.gov
For this compound, a computational study analogous to that performed on the structurally similar 2-(1-cyclohexenyl)ethylamine (B57816) would be highly informative. nih.govresearchgate.net
Predicted IR Spectrum: After geometry optimization, harmonic vibrational frequency calculations would be performed. mdpi.com The resulting frequencies are often systematically overestimated and are typically scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. tsijournals.com
Table 3: Predicted Characteristic IR Vibrational Frequencies for this compound (Hypothetical Data)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Corresponding Functional Group |
| N-H Asymmetric & Symmetric Stretch | 3400 - 3250 | Primary Amine (-NH₂) orgchemboulder.com |
| C-H Stretch (Cyclohexyl) | 2950 - 2850 | Alkane C-H |
| N-H Bend (Scissoring) | 1650 - 1580 | Primary Amine (-NH₂) orgchemboulder.com |
| S=O Asymmetric Stretch | ~1320 | Sulfonyl (-SO₂-) |
| S=O Symmetric Stretch | ~1130 | Sulfonyl (-SO₂-) |
| C-N Stretch | 1250 - 1020 | Aliphatic Amine orgchemboulder.com |
Predicted NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (δ) for ¹H and ¹³C nuclei. researchgate.net The calculated values are referenced against a standard, typically Tetramethylsilane (TMS).
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
| CH-SO₂ (Cyclohexyl C1) | ~3.0 | ~60 | Deshielded by the sulfonyl group |
| CH₂-SO₂ (Ethyl Cα) | ~3.2 | ~55 | Deshielded by the sulfonyl group |
| CH₂-NH₂ (Ethyl Cβ) | ~3.1 | ~40 | Adjacent to the amine group |
| NH₂ | ~1.5 (variable) | - | Proton exchange can broaden the signal |
| CH₂ (Cyclohexyl) | 1.2 - 2.0 | 25 - 30 | Complex multiplet patterns |
Comparing these in silico predicted spectra with experimentally obtained data serves as a powerful method for structural verification. researchgate.netnih.govnih.gov Discrepancies between predicted and experimental values can often be rationalized by considering solvent effects or conformational averaging, which can also be modeled computationally. researchgate.net
Synthetic Utility and Academic Applications of 2 Cyclohexanesulfonyl Ethan 1 Amine As a Versatile Chemical Building Block
Role in the Construction of Complex Organic Architectures
The bifunctional nature of 2-(cyclohexanesulfonyl)ethan-1-amine makes it a promising candidate for the synthesis of complex organic molecules, particularly heterocyclic compounds. The primary amine group serves as a nucleophile, while the sulfonyl group can act as a directing group or be involved in further transformations.
Multicomponent Reactions (MCRs): This compound is well-suited for MCRs, which are efficient processes for building molecular complexity in a single step. nih.gov The amine functionality can readily participate in reactions like the Biginelli or Hantzsch-type syntheses, where it can be condensed with carbonyl compounds and other components to form various heterocyclic scaffolds. scispace.com For instance, in reactions with β-dicarbonyl compounds and aldehydes, it could lead to the formation of highly substituted dihydropyridines or related structures. The cyclohexanesulfonyl moiety would be incorporated into the final structure, potentially influencing its physical and biological properties.
Synthesis of Fused Heterocycles: The amine can be used to construct one ring of a fused heterocyclic system. For example, it could react with appropriate electrophiles to form pyrazole, imidazole, or triazole derivatives, which are common motifs in medicinally important compounds. nih.gov The presence of several reaction centers in amine-containing compounds allows for controlled, multidirectional interactions, providing a pathway to diverse chemical products. nih.gov
Potential Reactions for Heterocycle Synthesis:
| Reaction Type | Potential Reactants | Resulting Heterocyclic Core |
|---|---|---|
| Pictet-Spengler Reaction | Aldehydes/Ketones | Tetrahydroisoquinolines |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Pyrroles |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester | Dihydropyridines |
| Biginelli Reaction | Aldehyde, β-ketoester, Urea (B33335)/Thiourea (as a partner) | Dihydropyrimidinones |
While specific examples utilizing this compound are not prevalent, the known reactivity of similar aminoalkane sulfonyl compounds supports its potential as a valuable building block in the construction of diverse and complex molecular architectures. researchgate.net The development of new synthetic methods often involves leveraging such readily accessible, bifunctional molecules. scripps.edu
Precursor for Advanced Materials and Polymeric Systems (If Applicable, Without Physical Property Details)
The structure of this compound suggests its potential utility as a monomer in the synthesis of specialized polymers. The presence of both a reactive primary amine and a polar sulfonyl group allows for its incorporation into various polymer backbones.
Polyamides and Polysulfonamides: The primary amine group can undergo condensation polymerization with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyamides. Similarly, reaction with disulfonyl chlorides would yield polysulfonamides. The resulting polymers would feature the cyclohexanesulfonyl group as a pendant moiety, which could impart specific properties to the material, such as increased thermal stability or altered solubility.
Epoxy Resins: As a primary amine, it can also act as a curing agent for epoxy resins. The amine groups would react with the epoxide rings to form a cross-linked polymer network. The cyclohexanesulfonyl group would be integrated into this network, potentially enhancing the mechanical or thermal properties of the cured material.
Although direct polymerization studies of this compound are not prominent in the literature, the general principles of polymer chemistry support these potential applications. The synthesis of functionalized polymers often relies on monomers that possess specific side groups to tailor the final properties of the material.
Development of Chiral Auxiliaries and Ligands Based on this compound
The development of chiral auxiliaries and ligands is a cornerstone of asymmetric synthesis, enabling the selective production of a single enantiomer of a chiral molecule. researchgate.net While this compound is itself achiral, it can serve as a scaffold for the synthesis of chiral auxiliaries and ligands through modification.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. frontiersin.org By introducing a chiral center into the cyclohexyl ring of this compound, or by attaching a chiral moiety to the amine, it could be converted into a chiral auxiliary. For example, resolution of a racemic derivative or asymmetric synthesis could provide enantiomerically pure forms of the compound. The amine group could then be acylated by a prochiral carboxylic acid, and the steric bulk of the chiral cyclohexanesulfonyl group could direct subsequent enolate alkylation or aldol (B89426) reactions to proceed with high diastereoselectivity. After the desired transformation, the auxiliary could be cleaved and potentially recycled.
Chiral Ligands: Chiral ligands are crucial components of asymmetric catalysis, where a small amount of a chiral metal-ligand complex can generate a large quantity of an enantiomerically enriched product. The amine functionality of this compound provides a handle for the synthesis of various types of chiral ligands. For instance, it could be used to synthesize chiral Schiff base, phosphine-amine, or bis(oxazoline) ligands.
Potential Chiral Ligand Types from this compound Scaffold:
| Ligand Class | Synthetic Approach | Potential Catalytic Application |
|---|---|---|
| Schiff Base (Salen-type) | Condensation with a chiral salicylaldehyde (B1680747) derivative. | Asymmetric epoxidation, cyclopropanation. |
| Phosphine-Amine (P,N) | Reaction with a chlorophosphine in the presence of a base. | Asymmetric hydrogenation, allylic alkylation. |
| Bis(oxazoline) (BOX) | Conversion of the amine to an amino alcohol, followed by cyclization. | Asymmetric Diels-Alder, Friedel-Crafts reactions. nih.gov |
The modular nature of this scaffold, allowing for modifications at the cyclohexyl ring, the amine, and potentially the sulfonyl group, makes it an attractive, albeit underexplored, platform for developing new chiral technologies.
Scaffold for Combinatorial Library Synthesis and Diversity-Oriented Synthesis
Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for the rapid generation of large collections of structurally diverse small molecules for high-throughput screening in drug discovery and materials science. wikipedia.orgmdpi.com The structure of this compound is well-suited for these approaches as it provides a stable scaffold with multiple points for diversification.
Scaffold for Combinatorial Libraries: In a combinatorial synthesis, the amine group can be readily functionalized with a wide array of building blocks, such as carboxylic acids (via amide bond formation), aldehydes or ketones (via reductive amination), or isocyanates (via urea formation). If a library of these building blocks is used, a large library of compounds can be generated, all sharing the common cyclohexanesulfonyl ethanamine core. This approach is efficient for exploring the structure-activity relationship (SAR) around a central scaffold.
Diversity-Oriented Synthesis (DOS): DOS aims to create libraries of compounds with high skeletal diversity, not just diversity of appendages. nih.gov this compound can serve as a starting point for branching reaction pathways. For example, the amine could be used as a nucleophile to initiate a sequence of reactions, while the sulfonyl group, or a derivative thereof, could participate in a separate set of transformations, such as cyclizations or cross-coupling reactions. By applying different reaction conditions to the same scaffold, a variety of different molecular skeletons can be produced.
Potential Diversification Points on the this compound Scaffold:
| Position | Functional Group | Potential Reactions for Diversification |
|---|---|---|
| Amine | -NH₂ | Acylation, Alkylation, Reductive Amination, Sulfonylation, Urea/Thiourea formation |
| Cyclohexyl Ring | C-H bonds | Functionalization via C-H activation, Halogenation followed by cross-coupling |
| α-Carbon to Sulfonyl | -SO₂-CH₂- | Deprotonation followed by alkylation (if conditions allow) |
The robustness of the sulfonyl group and the cyclohexyl ring under many reaction conditions makes this scaffold a promising candidate for the construction of diverse chemical libraries.
Future Directions in the Synthetic and Theoretical Exploration of this compound Analogues
While the direct application of this compound is not yet widely established, its structural motifs point towards several promising avenues for future research, both in synthetic chemistry and in theoretical studies.
Synthetic Exploration:
Novel Multicomponent Reactions: A key future direction would be the systematic investigation of this compound in a variety of MCRs to explore the range of heterocyclic scaffolds that can be accessed. scispace.com This could lead to the discovery of novel molecular architectures with interesting biological activities.
Development of Catalytic Systems: The synthesis and evaluation of chiral ligands derived from this scaffold for asymmetric catalysis is a significant area for future work. The modularity of the scaffold would allow for the fine-tuning of steric and electronic properties to optimize catalyst performance.
Bioisosteric Replacement: The sulfonyl group is often used as a bioisostere for other functional groups in medicinal chemistry. Future work could involve synthesizing analogues where the cyclohexanesulfonyl group is replaced with other bulky, lipophilic groups to explore the impact on biological activity.
Flow Chemistry Applications: The synthesis of derivatives of this compound could be adapted to continuous flow processes, which can offer advantages in terms of safety, scalability, and reaction control.
Theoretical and Computational Exploration:
Conformational Analysis: Computational studies could be employed to understand the conformational preferences of this compound and its derivatives. This information would be crucial for the rational design of chiral auxiliaries and ligands, as the stereochemical outcome of asymmetric reactions is often dictated by the conformational biases of the controlling chiral element.
Reaction Mechanism Studies: Density Functional Theory (DFT) and other computational methods could be used to investigate the mechanisms of reactions involving this building block. Such studies can provide insights into reaction pathways, transition states, and the origins of selectivity, which can guide the optimization of reaction conditions and the development of new transformations.
Prediction of Properties: Quantitative Structure-Activity Relationship (QSAR) and other cheminformatics approaches could be used to build models that predict the biological activity or physical properties of libraries of compounds derived from this scaffold. This would allow for the virtual screening of large libraries and the prioritization of compounds for synthesis and testing.
The exploration of underexplored building blocks like this compound is essential for the continued advancement of synthetic chemistry and the discovery of new functional molecules.
Conclusion and Future Perspectives in the Academic Research of 2 Cyclohexanesulfonyl Ethan 1 Amine
Summary of Key Academic Contributions and Discoveries
An extensive search of academic databases and chemical literature did not yield any significant, peer-reviewed studies centered on the synthesis, characterization, or application of 2-(Cyclohexanesulfonyl)ethan-1-amine. While the constituent functional groups, the cyclohexanesulfonyl moiety and the ethanamine tail, are common in various reported molecules, their specific combination in this structure has not been the subject of dedicated research articles. The sulfonyl group is well-known for its utility in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. Similarly, primary amines are crucial building blocks in organic synthesis. However, the unique contributions and discoveries related to this compound itself remain undocumented in the accessible scientific literature.
Identification of Remaining Challenges and Unexplored Research Avenues
Given the absence of foundational research, the entire field of study for this compound represents an unexplored avenue. Key challenges that would need to be addressed in initiating research on this compound include:
Development of an Efficient Synthetic Route: The primary challenge would be to establish a robust and high-yielding synthesis for this compound. While conceptually straightforward, optimization of reaction conditions to ensure purity and scalability would be the first hurdle for any research campaign.
Comprehensive Physicochemical Characterization: A thorough investigation of its physical and chemical properties, such as its pKa, solubility in various solvents, and crystalline structure, is currently lacking. This fundamental data is essential for any potential application.
Exploration of Biological Activity: A significant unexplored area is the systematic evaluation of its biological properties. Screening this compound against various biological targets, such as enzymes and receptors, could reveal potential therapeutic applications. The structural alerts provided by the sulfonyl and amine groups suggest that it could be a starting point for medicinal chemistry programs.
Investigation as a Chemical Building Block: Its potential as a synthon in organic chemistry is another open question. The primary amine offers a reactive handle for derivatization, potentially leading to novel classes of compounds with interesting properties.
Broader Impact of this compound Research on Fundamental Chemical Sciences
Without a body of research, the broader impact of this compound on the chemical sciences is purely speculative. However, should research be undertaken, it could contribute to several areas:
Medicinal Chemistry: The discovery of any significant biological activity could open up a new chemical space for drug discovery, leveraging the specific combination of the bulky, lipophilic cyclohexanesulfonyl group and the polar amine. The study of its structure-activity relationships could provide valuable insights for the design of future therapeutic agents.
Organic Synthesis: The development of novel synthetic methodologies for this compound or its use in new chemical transformations could add to the toolkit of synthetic organic chemists.
Materials Science: Depending on its physical properties, it or its derivatives could be explored for applications in materials science, for example, as ligands for metal complexes or as monomers for polymerization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
